p-Toluate

Catalog No.
S593685
CAS No.
5118-31-0
M.F
C8H7O2-
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluate

CAS Number

5118-31-0

Product Name

p-Toluate

IUPAC Name

4-methylbenzoate

Molecular Formula

C8H7O2-

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1

InChI Key

LPNBBFKOUUSUDB-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)C(=O)[O-]

Synonyms

4-methylbenzoate, 4-toluic acid, 4-toluic acid, barium salt, 4-toluic acid, cadmium salt, 4-toluic acid, calcium salt, 4-toluic acid, potassium salt, 4-toluic acid, zinc salt, p-methylbenzoate, p-toluenecarboxylate, p-toluic acid

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-]

P-toluate is a toluate that is the conjugate base of p-toluic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a p-toluic acid.

p-Toluate (CAS 5118-31-0), typically supplied as a sodium or potassium salt, is a highly versatile aromatic carboxylate utilized across heavy-duty industrial formulations and advanced materials synthesis. Characterized by the presence of an electron-donating methyl group at the para position of the benzoate ring, p-toluate exhibits distinct physicochemical properties compared to its unsubstituted or aliphatic counterparts. In procurement contexts, it is primarily valued for its exceptional performance as a cavitation and corrosion inhibitor in extreme-environment coolants, its efficacy as a hydrotropic solubilizer in high-electrolyte detergents, and its role as a precision electronic linker in metal-organic frameworks (MOFs). Its high thermal stability, favorable toxicological profile compared to nitrites, and resistance to hard-water precipitation make it a critical selection for formulations requiring long-term phase stability and mechanical protection [1].

Attempting to substitute p-toluate with standard sodium benzoate, ortho/meta-toluates, or aliphatic monobasic acids frequently results in formulation failure or compromised material performance. In heavy-duty coolants, standard benzoates lack the specific molecular geometry required to effectively mitigate high-frequency cavitation damage on cast iron and aluminum, and they are significantly more prone to precipitation in hard water environments, which depletes the active inhibitor concentration. In coordination chemistry and MOF synthesis, utilizing ortho- or meta-toluate isomers introduces unwanted steric hindrance that blocks axial coordination sites, whereas the para-substituted p-toluate provides the necessary electron-donating effects to tune metal-metal bonds without disrupting the linear pore topology. Consequently, generic substitution degrades both the mechanical protection in industrial fluids and the structural precision in advanced catalysts [1].

Superior Cavitation Damage Inhibition and Hard Water Stability

In heavy-duty antifreeze and coolant formulations, p-toluate demonstrates significantly enhanced performance over standard benzoate salts. When formulated at 0.05–8.0 wt%, p-toluate effectively mitigates cavitation-induced mechanical damage to aluminum and cast iron components—a critical failure mode in high-vibration engine environments. Furthermore, unlike aliphatic monobasic acids and standard benzoates, p-toluate resists precipitation when exposed to hard water containing calcium and magnesium ions, maintaining active inhibitor concentrations without scaling [1].

Evidence DimensionCavitation damage inhibition and hard water precipitation
Target Compound DataHigh cavitation inhibition with negligible hard water precipitation at 0.05–8.0 wt% loading
Comparator Or BaselineSodium benzoate / Aliphatic monobasic acids (prone to hard water precipitation or lower cavitation protection)
Quantified DifferencePrevents cavitation damage and scaling where standard benzoates fail or require higher protective loadings.
ConditionsGlycol-based coolant concentrates with hard water exposure and high-vibration mechanics.

Enables the formulation of nitrite-free, long-life heavy-duty engine coolants that protect against both chemical corrosion and mechanical cavitation without hard-water scaling.

Precision Electronic Tuning and Pore Hydrophobicity in MOF Synthesis

As a bridging ligand in metal-organic frameworks, p-toluate provides a distinct electronic advantage over the unsubstituted benzoate anion. The electron-donating para-methyl group subtly alters the electronic structure of the metal nodes—for example, elongating dimolybdenum (Mo-Mo) quadruple bonds by approximately 0.0053 Å. Because the methyl group is strictly in the para position, it achieves this electronic tuning and increases pore hydrophobicity without introducing the steric hindrance at the axial coordination sites that ortho- or meta-toluates would inherently cause[1].

Evidence DimensionMetal-metal bond elongation and steric clearance
Target Compound Data+0.0053 Å Mo-Mo bond elongation with unhindered axial sites
Comparator Or BaselineUnsubstituted benzoate (baseline bond length, lower hydrophobicity)
Quantified DifferenceMeasurable electronic modulation (~0.0053 Å extension) and increased hydrophobicity without steric blocking.
ConditionsDimolybdenum paddlewheel complexes and Cu/Zn 3D open frameworks.

Allows materials scientists to precisely tune the electronic properties and moisture stability of catalytic or gas-storage MOFs without compromising the framework's topological integrity.

Enhanced Hydrotropic Solubilization in High-Electrolyte Detergents

In the formulation of heavy-duty liquid detergents, p-toluate acts as a highly effective hydrotrope, outperforming lower alkylbenzene sulfonates in specific high-electrolyte environments. When solubilizing nonionic or anionic surfactants in concentrated aqueous polyphosphate solutions (15–45 wt%), p-toluate maintains phase stability and transparency. Its specific aromatic and hydrophobic balance prevents the phase separation or caking that frequently occurs when using standard sodium benzoate or aliphatic solubilizers under high ionic strength [1].

Evidence DimensionPhase stability in high-polyphosphate solutions
Target Compound DataMaintains transparent, stable solutions at 5–20 wt% loading
Comparator Or BaselineSodium benzoate / sodium xylene sulfonate (lower stability or caking in specific high-salt matrices)
Quantified DifferenceSuperior phase maintenance and solubilization of water-insoluble components in 15-45% polyphosphate matrices.
ConditionsHeavy-duty liquid detergent bases containing high concentrations of potassium pyrophosphate.

Provides formulators with a robust hydrotrope for creating highly concentrated, stable liquid detergents that resist phase separation during long-term storage.

Nitrite-Free Heavy-Duty Engine Coolants

p-Toluate is the optimal choice for formulating advanced, nitrite-free antifreeze and coolant concentrates for heavy-duty and commercial vehicles. Its dual ability to inhibit high-frequency cavitation damage on cast iron and prevent hard-water precipitation makes it vastly superior to standard benzoates in long-life fluid applications [1].

Pore-Engineered Metal-Organic Frameworks (MOFs)

In crystal engineering and materials science, p-toluate serves as a precision bridging ligand for synthesizing MOFs with tuned electronic states and enhanced hydrophobicity. It is specifically selected over ortho-isomers when researchers need to modulate metal-metal bond lengths (e.g., in dimolybdenum or copper paddlewheel structures) without sterically blocking critical axial catalytic sites [2].

High-Electrolyte Liquid Detergent Formulations

For industrial and heavy-duty liquid detergents requiring high concentrations of polyphosphates, p-toluate is utilized as a premium hydrotrope. It ensures the transparent solubilization of complex surfactant mixtures, preventing the phase separation and caking issues commonly associated with cheaper aliphatic solubilizers in high-ionic-strength environments [3].

XLogP3

2.9

Other CAS

5118-31-0

Wikipedia

P-toluate

Dates

Last modified: 02-18-2024

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